Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Overview
Description
Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a bicyclic ring system and a bromine atom, making it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions are employed, often using bromine or bromine-containing reagents under controlled conditions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic ring system play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Nafcillin sodium: Another compound with a similar bicyclic ring system but different substituents.
Temocillin disodium: Shares structural similarities but differs in its functional groups and biological activity.
Uniqueness
Sodium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to its specific combination of a bromine atom and a bicyclic ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73335-77-0 |
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Molecular Formula |
C8H9BrNNaO3S |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
sodium;(2S,5R,6S)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO3S.Na/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;/h3-4,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,4-,6+;/m0./s1 |
InChI Key |
GDQBTVSBACSUEH-UJAXKTOCSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)Br)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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